tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate
Description
tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate (CAS 1240586-17-7) is a chiral piperazine derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It belongs to the class of Protein Degrader Building Blocks and is widely used in medicinal chemistry for synthesizing PROTACs (Proteolysis-Targeting Chimeras) due to its stereochemical rigidity and compatibility with late-stage functionalization. The compound is commercially available (e.g., Aladdin Scientific, 250 mg for ~$350) and stored at room temperature .
Properties
IUPAC Name |
tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIMEBHYLJNGY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240586-17-7 | |
| Record name | tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Synthesis from 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester
A key patented method involves the transformation of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester into the target compound through acid-mediated cleavage and subsequent processing:
-
- Dissolve 68 g of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester in 170 mL anhydrous dichloromethane.
- Cool the mixture to 0°C under stirring.
- Under nitrogen atmosphere, add 140 g trifluoroacetic acid dropwise.
- After addition, warm to 25°C and stir for 3 hours.
- Monitor completion by gas phase analysis.
- Concentrate under reduced pressure to obtain an oil that corresponds to 1-cyclopropylpiperazine intermediate.
Synthesis of tert-butyl esters as intermediates
Another approach involves the preparation of tert-butyl esters related to the piperazine scaffold, which can be adapted for the target compound:
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- Reaction of methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran at low temperature (-10°C).
- Subsequent base-catalyzed reaction with potassium hydroxide in ethanol.
- Purification by chromatography and crystallization to obtain tert-butyl ester intermediates.
- Further transformation with dimethylaminomethane in toluene under reflux to form stabilized tert-butyl esters with high purity.
Comparative Table of Preparation Methods
Research Findings and Analysis
The acid-mediated cleavage method (Method 1) is highly selective for removing the cyclopropanecarbonyl group while preserving the tert-butyl carbamate protecting group, which is crucial for further synthetic manipulations or biological applications.
The tert-butyl ester synthesis approach (Method 2) demonstrates the utility of mild base catalysis and controlled temperature conditions to achieve high-purity intermediates. This method is versatile and can be tailored to synthesize various tert-butyl-protected nitrogen heterocycles, including piperazine derivatives.
Both methods emphasize the importance of controlling reaction temperature and atmosphere (nitrogen protection) to prevent side reactions and ensure product integrity.
The stereochemistry of the cyclopropyl substituent (2S configuration) is maintained throughout the synthesis, which is critical for the compound’s biological activity and further applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to novel drug candidates with enhanced biological activities.
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential mood-enhancing properties through serotonin modulation. |
| Antipsychotic | Possible effects on dopamine receptors, influencing psychotic symptoms. |
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes related to disease processes. |
These activities make it a valuable candidate for further pharmacological studies.
Receptor Interaction Studies
Studies have focused on the interaction of this compound with various receptors, which is crucial for understanding its pharmacological profile. Preliminary data suggest that it may interact with neurotransmitter receptors, potentially modulating their activity .
Case Studies
Several notable studies have explored the biological implications of this compound:
- Receptor Binding Studies : Investigations into how the compound binds to specific receptors have shown promise in understanding its therapeutic potential.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety of this compound, providing insights into its pharmacodynamics and pharmacokinetics.
- Mechanistic Insights : Research has aimed at elucidating the specific mechanisms through which the compound exerts its biological effects.
These findings highlight the importance of this compound in advancing pharmacological research .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with variations in substituents at the 2-position significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
Reactivity Differences :
Physicochemical Properties
Biological Activity
Tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate is a piperazine derivative notable for its unique structural features, including a cyclopropyl group and a tert-butyl ester. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structural Features :
- Piperazine ring substituted with a cyclopropyl group.
- Tert-butyl ester at the carboxylic acid position.
The presence of the cyclopropyl moiety enhances its steric and electronic properties, making it an interesting candidate for biological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The piperazine ring is known to modulate receptor activity, which could lead to effects such as:
- Antidepressant Activity : Similar compounds have shown mood-enhancing properties.
- Antipsychotic Effects : Potential interactions with dopamine receptors may contribute to antipsychotic activity .
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential mood-enhancing properties through serotonin modulation. |
| Antipsychotic | Possible effects on dopamine receptors, influencing psychotic symptoms. |
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes related to disease processes. |
Research Findings and Case Studies
Several studies have focused on the biological implications of piperazine derivatives, including this compound. Notable findings include:
- Receptor Binding Studies :
- In Vivo Studies :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other piperazine derivatives. The following table highlights some similar compounds and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(Cyclopropylmethyl)piperazine | Piperazine ring with cyclopropane | Antidepressant properties |
| N-(tert-butoxycarbonyl)cyclopropylpiperazine | Piperazine ring with tert-butoxycarbonyl | Potential antipsychotic effects |
| 1-(3-Methylcyclobutyl)piperazine | Piperazine ring with cyclobutane | Neuroactive properties |
The presence of the cyclopropyl group in this compound imparts distinct pharmacological properties that may lead to novel therapeutic applications compared to its analogs .
Q & A
Q. What are the key considerations for synthesizing tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. To ensure enantiomeric purity:
- Use chiral auxiliaries or catalysts during cyclopropane ring formation .
- Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc]) to prevent racemization .
- Purify intermediates via flash chromatography or recrystallization. For final product isolation, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc-protected piperazine, cyclopropane carbaldehyde, NaBH(OAc)₃, DCM, 0°C → RT | 65–75 | 90% ee |
| 2 | TFA deprotection, 0°C, 2 h | 85–90 | 95% ee |
Q. How should researchers handle tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate safely in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., cyclopropyl proton splitting patterns at δ 0.5–1.5 ppm) .
- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z ~269.3) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Boc C-O) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational models and experimental observations?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration. SHELXL refinement (via Olex2 interface) achieves R-factors <0.05 for high-resolution datasets .
- Compare hydrogen-bonding motifs (e.g., N–H···O=C interactions) with density functional theory (DFT) models. Discrepancies often arise from solvent effects or thermal motion .
Example Data :
| Parameter | Experimental (SC-XRD) | DFT (B3LYP/6-31G*) |
|---|---|---|
| C–O bond length (Å) | 1.332 | 1.345 |
| N–C–C–N torsion (°) | –58.3 | –62.1 |
Q. What strategies mitigate racemization during derivatization of the piperazine ring?
- Methodological Answer :
- Avoid strong acids/bases; use mild conditions (e.g., TFA for Boc deprotection at 0°C) .
- Introduce steric hindrance via bulky substituents (e.g., 2-cyclopropyl group) to slow epimerization .
- Monitor enantiopurity dynamically using circular dichroism (CD) spectroscopy .
Q. How do hydrogen-bonding patterns in the crystal lattice influence solubility and stability?
- Methodological Answer :
- Analyze graph sets (e.g., Etter’s notation) to identify motifs like rings from N–H···O interactions .
- Correlate packing density (from SC-XRD) with dissolution rates: denser crystals (>1.3 g/cm³) show lower solubility in polar solvents .
Example Graph Set Analysis :
| Interaction Type | Graph Set | Frequency in Lattice |
|---|---|---|
| N–H···O=C | 4 per unit cell | |
| C–H···π | 2 per unit cell |
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water) .
- Theoretical LogP : Use software (e.g., MarvinSketch) with correction factors for cyclopropane’s strain energy .
- Resolution : Discrepancies >0.5 units suggest unaccounted solvent interactions (e.g., H-bonding in aqueous phase) .
Structural Analogues & SAR Studies
Q. What insights can be gained from comparing this compound with its (2R)-enantiomer?
- Methodological Answer :
- Biological assays : Test both enantiomers against target receptors (e.g., GPCRs) to identify stereospecific activity .
- Thermodynamic studies : Differential scanning calorimetry (DSC) reveals enantiomer-specific melting points (ΔTm ~5–10°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
